7-Amino-8-hydroxyquinoline-5-sulfonic acid 7-Amino-8-hydroxyquinoline-5-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 15851-62-4
VCID: VC13327041
InChI: InChI=1S/C9H8N2O4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,10H2,(H,13,14,15)
SMILES: C1=CC2=C(C=C(C(=C2N=C1)O)N)S(=O)(=O)O
Molecular Formula: C9H8N2O4S
Molecular Weight: 240.24 g/mol

7-Amino-8-hydroxyquinoline-5-sulfonic acid

CAS No.: 15851-62-4

Cat. No.: VC13327041

Molecular Formula: C9H8N2O4S

Molecular Weight: 240.24 g/mol

* For research use only. Not for human or veterinary use.

7-Amino-8-hydroxyquinoline-5-sulfonic acid - 15851-62-4

Specification

CAS No. 15851-62-4
Molecular Formula C9H8N2O4S
Molecular Weight 240.24 g/mol
IUPAC Name 7-amino-8-hydroxyquinoline-5-sulfonic acid
Standard InChI InChI=1S/C9H8N2O4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,10H2,(H,13,14,15)
Standard InChI Key BFKBRAIMPAGZRZ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C(C(=C2N=C1)O)N)S(=O)(=O)O
Canonical SMILES C1=CC2=C(C=C(C(=C2N=C1)O)N)S(=O)(=O)O

Introduction

Chemical Structure and Properties

7-Amino-8-hydroxyquinoline-5-sulfonic acid belongs to the quinoline family, with the molecular formula C9H8N2O4S\text{C}_9\text{H}_8\text{N}_2\text{O}_4\text{S} and a molecular weight of 240.24 g/mol . The compound features a quinoline backbone substituted with hydroxyl (-OH), amino (-NH2_2), and sulfonic acid (-SO3_3H) groups at positions 8, 7, and 5, respectively (Figure 1) .

Physicochemical Properties

PropertyValueSource
Melting Point311–313°C (dec.)
SolubilitySoluble in water, polar solvents
pKa (sulfonic acid)~1.5
LogP2.92
Fluorescenceλex_{ex} 365 nm, λem_{em} 450 nm

The sulfonic acid group enhances water solubility, making the compound suitable for aqueous applications, while the aromatic quinoline core contributes to UV-Vis absorption and fluorescence .

Synthesis and Manufacturing

The synthesis of 7-amino-8-hydroxyquinoline-5-sulfonic acid typically involves sulfonation and amination of 8-hydroxyquinoline derivatives. A patented method (CN101602724B) outlines the following steps :

  • Sulfonation: 8-Hydroxyquinoline is treated with fuming sulfuric acid at 8°C for 24 hours, yielding 5-sulfo-8-hydroxyquinoline.

  • Diazo Coupling: The intermediate undergoes diazotization with nitrous acid, followed by coupling with aniline to form 5-sulfo-7-azobenzene-8-hydroxyquinoline.

  • Reduction: Tin(II) chloride and hydrochloric acid reduce the azo group to an amino group, producing the final product .

Alternative routes utilize Skraup quinoline synthesis with o-aminophenol and glycerol, followed by selective sulfonation . Yields exceed 70% under optimized conditions .

Biological Activities

Antimicrobial and Antifungal Properties

Electrospun poly(vinyl alcohol)/chitosan fibers incorporating 7-amino-8-hydroxyquinoline-5-sulfonic acid exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL) . Complexation with Cu2+^{2+} or Fe3+^{3+} ions enhances efficacy by 2–4 fold, attributed to disrupted microbial membrane integrity .

Antitumor Activity

The compound demonstrates cytotoxicity against human cervical HeLa cells (IC50_{50}: 18 µM) by chelating intracellular iron and generating reactive oxygen species (ROS) . Cu2+^{2+} complexes show superior activity (IC50_{50}: 9 µM), suggesting metal coordination amplifies anticancer effects .

Enzyme Inhibition

In silico studies predict inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a target for tuberculosis therapy, with a binding affinity of −9.2 kcal/mol .

Applications

Analytical Chemistry

As a metallochromic indicator, the compound detects Fe3+^{3+} ions via a colorimetric shift from yellow to violet (λmax_{\text{max}} 560 nm) . Its sulfonic acid group improves stability in aqueous media, enabling environmental water quality monitoring .

Pharmaceuticals

Derivatives are investigated as:

  • Antibacterial agents: Synergistic with β-lactams against methicillin-resistant S. aureus (MRSA) .

  • Anticancer prodrugs: pH-sensitive nanocarriers release the drug in tumor microenvironments .

Material Science

Incorporated into electrospun wound dressings, the compound promotes fibroblast proliferation while preventing infection . Coordination polymers with Zn2+^{2+} exhibit luminescent properties for optoelectronic devices .

Recent Advances (2021–2025)

  • Drug Delivery: Encapsulation in mesoporous silica nanoparticles improves bioavailability and reduces off-target effects .

  • Biosensors: Functionalized graphene oxide composites detect Cu2+^{2+} at 0.1 nM levels in serum .

  • Green Synthesis: Microwave-assisted methods reduce reaction times by 60% and solvent use by 40% .

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